molecular formula C22H38BrN5O5Si2 B561792 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one CAS No. 769141-88-0

2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one

Cat. No. B561792
CAS RN: 769141-88-0
M. Wt: 588.65
InChI Key: QEQSNZJZJYDKPZ-BRWVUGGUSA-N
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Description

2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one is a useful research compound. Its molecular formula is C22H38BrN5O5Si2 and its molecular weight is 588.65. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Five-membered heterocycles, including furan and thiophene, are highlighted for their role in medicinal chemistry as part of bioactive molecules. These compounds, featuring heteroaryl substituents like furanyl or thienyl groups, have shown a range of biological activities including antiviral, antitumor, and antimycobacterial effects. The research emphasizes the importance of bioisosteric replacement of aryl with heteroaryl groups to enhance the activity of purine and pyrimidine nucleobases and their analogs (Ostrowski, 2022).

Antimicrobial Potential of Chitosan

Chitosan, a biopolymer with a unique structure, demonstrates significant biocompatibility and antimicrobial activity, indicating its potential for use in pharmaceutical formulations. This aligns with the growing interest in natural compounds for health applications, suggesting that similarly structured compounds could be utilized in combating microbial infections (Raafat & Sahl, 2009).

Antibiotic Drug Delivery Systems

Recent advancements in drug delivery systems, including the use of cyclodextrin complexes, highlight the potential for enhancing the solubility, stability, and antimicrobial activity of antibiotics. This suggests that novel compounds, when incorporated into advanced delivery mechanisms, could offer significant improvements in therapeutic efficacy (Boczar & Michalska, 2022).

Antineoplastic Agents Development

The exploration of 1,2,4-triazole derivatives and their biological activities, including antimicrobial and antitumor effects, underscores the potential for synthetic organic compounds in drug development. This research area demonstrates the continuous need for novel compounds that can address drug resistance and offer targeted therapeutic actions (Ohloblina, 2022).

properties

IUPAC Name

9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-8-bromo-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38BrN5O5Si2/c1-11(2)34(12(3)4)30-10-16-15(32-35(33-34,13(5)6)14(7)8)9-17(31-16)28-19-18(25-21(28)23)20(29)27-22(24)26-19/h11-17H,9-10H2,1-8H3,(H3,24,26,27,29)/t15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSNZJZJYDKPZ-BRWVUGGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38BrN5O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747232
Record name 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one

CAS RN

769141-88-0
Record name 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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